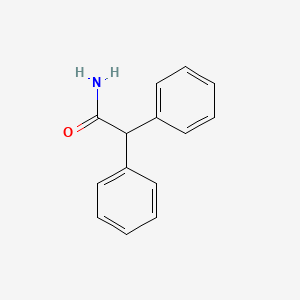

2,2-Diphenylacetamide

Description

The exact mass of the compound 2,2-Diphenylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29731. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVXEAZKZFEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196995 | |

| Record name | 2,2-Diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4695-13-0 | |

| Record name | 2,2-Diphenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZX41252DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diphenylacetamide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylacetamide is a primary amide characterized by a central acetamide core with two phenyl substituents attached to the alpha-carbon. This unique structural arrangement imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry and organic synthesis. Its derivatives have shown a range of biological activities, and the core structure serves as a crucial intermediate in the synthesis of several pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 2,2-diphenylacetamide, with a focus on insights relevant to researchers and professionals in drug development.

Chemical Structure and Properties

The structural and physicochemical properties of 2,2-diphenylacetamide are fundamental to its chemical behavior and applications.

Structure and Identification

The molecule consists of an acetamide group (-C(=O)NH₂) where the alpha-carbon is also bonded to two phenyl rings.[1] This diphenylmethyl group sterically influences the reactivity of the adjacent carbonyl and amide functionalities.

Table 1: Chemical Identifiers and Properties of 2,2-Diphenylacetamide

| Property | Value | Source |

| IUPAC Name | 2,2-diphenylacetamide | [1] |

| Synonyms | Diphenylacetic acid amide, α,α-Diphenylacetamide | [1] |

| CAS Number | 4695-13-0 | [1] |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Melting Point | 164-167 °C | |

| Boiling Point | 304 °C | |

| Appearance | White to off-white solid | |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

graph "2_2_Diphenylacetamide_Structure" {

layout=neato;

node [shape=plaintext];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

C12 [label="C"];

C13 [label="C"];

C14 [label="C"];

N [label="N", fontcolor="#EA4335"];

O [label="O", fontcolor="#EA4335"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

H4 [label="H"];

H5 [label="H"];

H6 [label="H"];

H7 [label="H"];

H8 [label:="H"];

H9 [label="H"];

H10 [label="H"];

H11 [label="H"];

H12 [label="H"];

H13 [label="H"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C13;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C7;

C7 -- C13;

C13 -- C14;

C14 -- O [style=filled, color="#34A853"];

C14 -- N;

N -- H12;

N -- H13;

C13 -- H11;

C2 -- H1;

C3 -- H2;

C4 -- H3;

C5 -- H4;

C6 -- H5;

C8 -- H6;

C9 -- H7;

C10 -- H8;

C11 -- H9;

C12 -- H10;

}

Caption: Synthetic workflow for 2,2-Diphenylacetamide.

Step 1: Synthesis of 2,2-Diphenylacetyl Chloride

Causality: The direct amidation of a carboxylic acid requires harsh conditions (high temperature) to overcome the unfavorable thermodynamics of forming a stable ammonium carboxylate salt.[2] Converting the carboxylic acid to an acyl chloride activates the carbonyl group for nucleophilic attack by an amine under milder conditions. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2]

Protocol:

-

To a stirred solution of 2,2-diphenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.[1] A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,2-diphenylacetyl chloride, which can be used in the next step without further purification.[1]

Step 2: Synthesis of 2,2-Diphenylacetamide

Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. A base is typically added to neutralize the HCl byproduct, which would otherwise protonate the ammonia, rendering it non-nucleophilic.[3]

Protocol:

-

Dissolve the crude 2,2-diphenylacetyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise. Alternatively, an aqueous solution of ammonium hydroxide can be used, though this may lead to some hydrolysis of the acyl chloride.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,2-diphenylacetamide.

Reactivity

The reactivity of 2,2-diphenylacetamide is governed by the amide functional group and the two phenyl rings.

-

Amide Group: The amide functionality is relatively stable and less reactive than other carboxylic acid derivatives due to resonance stabilization.[4] The nitrogen lone pair is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.[4]

-

Hydrolysis: The amide can be hydrolyzed to 2,2-diphenylacetic acid under acidic or basic conditions with heating.

-

Reduction: The amide can be reduced to the corresponding amine, 2,2-diphenylethanamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]

-

Dehydration: Primary amides can be dehydrated to nitriles using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀).[6]

-

Phenyl Rings: The two phenyl rings can undergo electrophilic aromatic substitution reactions. The diphenylmethyl group is generally considered to be weakly activating and ortho-, para-directing. However, the steric hindrance from the two bulky phenyl groups can influence the regioselectivity of these reactions.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 2,2-diphenylacetamide.

Table 3: Predicted Spectroscopic Data for 2,2-Diphenylacetamide

Technique Feature Predicted Chemical Shift / Wavenumber / m/z ¹H NMR -NH₂ (protons) ~5.5-6.5 ppm (broad singlet) -CH (proton) ~5.0 ppm (singlet) Aromatic protons ~7.2-7.4 ppm (multiplet) ¹³C NMR Carbonyl carbon ~175 ppm Aromatic carbons ~127-140 ppm α-carbon ~58 ppm FTIR (cm⁻¹) N-H stretch ~3400 and ~3200 (two bands) C=O stretch ~1660 Aromatic C-H stretch ~3100-3000 Aromatic C=C stretch ~1600, ~1495, ~1450 Mass Spec (m/z) [M]⁺ 211 [M-CONH₂]⁺ 167 (base peak)

Applications in Drug Development

2,2-Diphenylacetamide serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid diphenylmethyl moiety is a common pharmacophore in various drug classes.

Intermediate in the Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[7][8] The synthesis of darifenacin involves the use of a chiral derivative of 2,2-diphenylacetamide, specifically (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.[9]

Caption: Role of a 2,2-diphenylacetamide derivative in Darifenacin synthesis.

The synthesis involves the N-alkylation of the pyrrolidine ring of the diphenylacetamide derivative with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate.[8][9]

Precursor for Loperamide Analogs

Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea. While loperamide itself is a butanamide derivative, the structurally related 2,2-diphenylacetamide scaffold is utilized in the synthesis of loperamide analogs being investigated for various therapeutic applications.[10][11] For instance, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide is a close analog whose synthesis starts from a diphenylacetyl precursor.[10]

Safety and Handling

2,2-Diphenylacetamide is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

2,2-Diphenylacetamide is a chemically significant molecule with a rich profile of properties and applications. Its synthesis is straightforward, and its structure provides a versatile platform for the development of new chemical entities. For researchers in organic synthesis and drug development, a thorough understanding of its chemical properties, structure, and reactivity is crucial for leveraging its potential as a key building block in the creation of novel therapeutics. The information presented in this guide serves as a comprehensive resource to support these endeavors.

References

-

Yathirajan, H. S., et al. (2011). 2,2-Diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1992. [Link]

-

Elumalai, K., et al. (2014). Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research, 6(1), 534-537. [Link]

-

Kim, J., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14288-14301. [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78420, 2,2-Diphenylacetamide. [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Hatae, N., et al. (2014). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Heterocycles, 88(1), 593-604. [Link]

-

Durham University. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]

-

Reddy, P. P., et al. (2010). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 3(4), 675-680. [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

-

New Drug Approvals. (2017). Darifenacin Hydrobromide. [Link]

-

Reddy, B. S., et al. (2008). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry - Section B, 47B, 1142-1146. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78420, 2,2-Diphenylacetamide. [Link]

-

Chemistry Steps. (n.d.). Amides - Structure and Reactivity. [Link]

-

Solubility of Things. (n.d.). N,N-dimethyl-2,2-diphenylacetamide. [Link]

- Google Patents. (2011).

-

Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. YouTube. [Link]

-

SpectraBase. (n.d.). 2,2-Diphenylacetamide. [Link]

-

ResearchGate. (2023). Selective Functionalization of Benzene Ring via Carbene‐Initiated[1][3]‐Rearrangement. [Link]

-

Organic Chemistry Portal. (2005). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. [Link]

-

SpectraBase. (n.d.). 2,2-Diphenylacetamide. [Link]

-

Singh, P., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy Research, 5(2), 978-980. [Link]

-

OpenStax. (n.d.). 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry. [Link]

-

Hatae, N., et al. (2014). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Heterocycles, 88(1), 593-604. [Link]

-

Shreeve, J. M., et al. (2022). Functionalized planar aromatic rings as precursors to energetic N,N'-(4,6-dinitro-1,3-phenylene)dinitramide and its salts. Chemical Communications, 58(15), 2466-2469. [Link]

-

ResearchGate. (n.d.). Synthesis of loperamide hydrochloride. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]

- Google Patents. (2007). US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Lirias. (2021). Novel concepts for the C-H functionalization of aromatic compounds. [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

-

ResearchGate. (2023). Selective Functionalization of Benzene Ring via Carbene Initiated[1][3]‐Rearrangement. [Link]

- Google Patents. (n.d.). CN1342644A - Process for preparing phenylacetamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 5. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 6. youtube.com [youtube.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 10. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2-Diphenylacetamide (CAS Number: 4695-13-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-diphenylacetamide (CAS No. 4695-13-0), a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document delves into the compound's fundamental chemical and physical properties, detailed synthesis protocols, and its established and potential roles in the development of therapeutic agents, particularly those targeting the central nervous system. Furthermore, this guide outlines robust analytical methodologies for the characterization and quality control of 2,2-diphenylacetamide, ensuring scientific rigor and reproducibility in research and development settings.

Introduction: The Diphenylacetamide Scaffold

2,2-Diphenylacetamide is a member of the acetamide class of organic compounds, characterized by a central acetamide moiety flanked by two phenyl groups. This unique structural arrangement imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry. The presence of the amide group allows for hydrogen bonding interactions, while the phenyl rings can engage in π-π stacking and hydrophobic interactions with biological targets. These properties have led to the exploration of numerous 2,2-diphenylacetamide derivatives for a range of pharmacological activities, including anticonvulsant, analgesic, and antimicrobial effects.[1][2][3] This guide will focus on the core compound, 2,2-diphenylacetamide, providing the foundational knowledge necessary for its effective utilization in a laboratory and drug development context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2-diphenylacetamide is paramount for its handling, formulation, and application in synthetic and analytical workflows.

| Property | Value | Source |

| CAS Number | 4695-13-0 | [4] |

| Molecular Formula | C₁₄H₁₃NO | [4] |

| Molecular Weight | 211.26 g/mol | [4] |

| IUPAC Name | 2,2-diphenylacetamide | [4] |

| Synonyms | Diphenylacetic acid amide, α,α-Diphenylacetamide | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 166-169 °C | [4] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water. | N/A |

| XLogP3 | 2.4 | [4] |

Synthesis of 2,2-Diphenylacetamide: A Step-by-Step Protocol

The synthesis of 2,2-diphenylacetamide is most efficiently achieved through the amidation of diphenylacetic acid or its activated derivatives. The following protocol details a reliable and scalable two-step procedure starting from 2,2-diphenylacetic acid.

Rationale for Synthetic Route Selection

This two-step approach, involving the conversion of the carboxylic acid to an acid chloride followed by amination, is favored due to its high efficiency and the commercial availability of the starting materials. The formation of the acid chloride intermediate significantly enhances the electrophilicity of the carbonyl carbon, facilitating a rapid and clean reaction with ammonia.

Experimental Protocol

Step 1: Synthesis of 2,2-Diphenylacetyl Chloride

This initial step activates the carboxylic acid for subsequent amidation.

-

Materials:

-

2,2-Diphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,2-diphenylacetic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension.[3]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2,2-diphenylacetyl chloride, a pale yellow oil or solid, can be used directly in the next step without further purification.[3]

-

Step 2: Synthesis of 2,2-Diphenylacetamide

This step involves the reaction of the activated acid chloride with ammonia to form the final product.

-

Materials:

-

Crude 2,2-diphenylacetyl chloride from Step 1

-

Aqueous ammonia (concentrated)

-

Dichloromethane (DCM) or an alternative suitable organic solvent

-

Beaker or flask for reaction

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

-

Procedure:

-

Dissolve the crude 2,2-diphenylacetyl chloride in a minimal amount of dichloromethane.

-

In a separate beaker, cool a concentrated aqueous solution of ammonia in an ice bath.

-

Slowly add the solution of 2,2-diphenylacetyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of 2,2-diphenylacetamide will form immediately.

-

Continue stirring for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold water to remove any ammonium chloride byproduct.

-

Further purify the crude 2,2-diphenylacetamide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.

-

Dry the purified product under vacuum.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2,2-diphenylacetamide.

Role in Drug Discovery and Development

While 2,2-diphenylacetamide itself is not a marketed therapeutic agent, its structural motif is a cornerstone in the development of various centrally active compounds. Its primary role is that of a key intermediate, providing a versatile platform for the synthesis of a diverse library of derivatives with potential pharmacological activities.

Precursor to Anticonvulsant Agents

The diphenylacetamide scaffold is structurally related to the hydantoin ring system found in the widely used anticonvulsant drug, phenytoin. While direct synthesis of phenytoin from 2,2-diphenylacetamide is not the conventional route, the structural analogy underscores the potential of this scaffold in the design of new antiepileptic drugs. Numerous studies have focused on the synthesis and anticonvulsant screening of N-substituted 2,2-diphenylacetamide derivatives.[2][6][7] These studies have demonstrated that modifications to the amide nitrogen can significantly modulate anticonvulsant activity, suggesting that 2,2-diphenylacetamide is a valuable starting point for generating novel CNS-active compounds.

Foundation for Analgesic and Anti-inflammatory Drugs

Derivatives of 2,2-diphenylacetamide have also been investigated for their analgesic and anti-inflammatory properties. Research has shown that certain N-substituted analogs exhibit significant analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3][8] The diphenylacetamide core provides a rigid framework that can be functionalized to optimize binding to the active sites of these enzymes.

Antimicrobial Applications

The diphenylamine substructure within 2,2-diphenylacetamide has a known history of antimicrobial activity. This has prompted the synthesis and evaluation of various 2,2-diphenylacetamide derivatives for their efficacy against a range of bacterial and fungal pathogens.[1] These findings suggest that the diphenylacetamide scaffold can serve as a template for the development of novel antimicrobial agents.

Visualization of the Role in Drug Discovery

Caption: Role of 2,2-diphenylacetamide in drug discovery.

Analytical Methodologies

Robust and validated analytical methods are crucial for ensuring the purity, identity, and quality of 2,2-diphenylacetamide used in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method provides excellent resolution and quantitative accuracy for the analysis of 2,2-diphenylacetamide.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

-

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for pH adjustment.

-

-

Flow Rate:

-

1.0 mL/min

-

-

Detection:

-

UV detection at an appropriate wavelength (determined by UV scan, typically around 210-230 nm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Validation:

-

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural confirmation through mass spectral fragmentation patterns.

-

Instrumentation:

-

GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

-

A non-polar capillary column (e.g., DB-5ms or equivalent).

-

-

Carrier Gas:

-

Helium at a constant flow rate.

-

-

Injection:

-

Split or splitless injection of the sample dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Temperature Program:

-

An optimized temperature gradient to ensure good separation from any impurities. A typical program might start at 100 °C, ramp to 280 °C, and hold.

-

-

Mass Spectrometry:

-

Electron ionization (EI) at 70 eV.

-

Scan range of m/z 40-400.

-

-

Data Analysis:

-

The identity of 2,2-diphenylacetamide is confirmed by its retention time and the characteristic fragmentation pattern in the mass spectrum. The PubChem database indicates a major fragment ion at m/z 167.[4]

-

Conclusion

2,2-Diphenylacetamide is a fundamentally important molecule in the landscape of medicinal chemistry and organic synthesis. Its straightforward synthesis, coupled with the proven biological activities of its derivatives, establishes it as a valuable building block for the discovery of novel therapeutic agents, particularly for neurological disorders. This technical guide provides the essential knowledge base for researchers and drug development professionals to effectively synthesize, analyze, and strategically utilize 2,2-diphenylacetamide in their scientific endeavors. A thorough understanding of its properties and synthetic routes, as outlined in this document, is the first step towards unlocking the full potential of this versatile chemical scaffold.

References

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.

- Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2012). Journal of Pharmacy Research.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78420, 2,2-Diphenylacetamide. Retrieved from [Link]

- Organic Syntheses. (n.d.). Phenylacetamide.

- ChemicalBook. (n.d.). 2,2-Diphenylacetic acid synthesis.

- Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. (2012). Archiv der Pharmazie.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78483, 2-Hydroxy-2,2-diphenylacetamide. Retrieved from [Link]

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2014). European Journal of Medicinal Chemistry.

- Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. (2011). European Journal of Medicinal Chemistry.

- Organic Syntheses. (n.d.). Diphenylketene.

- 2,2-Diphenylacetamide. (2011). Acta Crystallographica Section E: Structure Reports Online.

- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from HSC Chemistry - Science Ready website.

- Organic Syntheses. (n.d.). Diphenylacetic acid.

- HPLC method validation for pharmaceuticals: a review. (2013). International Journal of Universal Pharmacy and Bio Sciences.

- Use of Diphenylacetyl Chloride as Protective Reagent for Sugars. (1991).

- Benchchem. (2025). Application Notes & Protocol: Amide Synthesis Using Phenylacetic Anhydride.

- The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (2020). Molecules.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2020). Molecules.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78483, 2-Hydroxy-2,2-diphenylacetamide. Retrieved from [Link]

- The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (2023).

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from HSC Chemistry - Science Ready website.

- Synthesis and Action of N-acylphenylacetamides and N-acyl-β-ketoamides on the Central Nervous System. (2022).

- Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. (2011). European Journal of Medicinal Chemistry.

- Synthesis and CNS Activity of Phenytoin Derivatives. (2021). Current Organic Synthesis.

- Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2008). Talanta.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules.

- Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. (2015). Saudi Pharmaceutical Journal.

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles.

- Benchchem. (2025). Application Notes and Protocols for the Mass Spectrometry of N-acetyl-N-phenylacetamide.

-

Scribd. (n.d.). Validated HPLC Methods-Agilent. Retrieved from [Link]

Sources

- 1. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic data of 2,2-Diphenylacetamide (¹H NMR, ¹³C NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Diphenylacetamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-Diphenylacetamide (IUPAC name: 2,2-diphenylacetamide), a key chemical intermediate and structural motif in medicinal chemistry.[1] With a molecular formula of C₁₄H₁₃NO and a molecular weight of 211.26 g/mol , its structural elucidation is paramount for quality control, reaction monitoring, and drug development applications.[1][2] This document synthesizes data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic and validated analytical profile. We delve into the causality behind spectral features, offer field-proven experimental protocols, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For 2,2-Diphenylacetamide, the ¹H NMR spectrum provides definitive information on the number and connectivity of its constituent protons.

Interpretation of the ¹H NMR Spectrum

The structure of 2,2-Diphenylacetamide features three distinct proton environments: the two phenyl rings, the single methine proton (CH), and the amide (NH₂) protons. While publicly available experimental spectra are limited, a predicted spectrum can be reliably constructed based on the analysis of structurally analogous compounds.[3]

-

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the range of δ 7.20 - 7.40 ppm. The overlapping signals arise from the similar electronic environments of the ortho, meta, and para protons across both rings.

-

Methine Proton (CH): The single proton attached to the carbon bearing the two phenyl groups is significantly deshielded by the adjacent aromatic rings and the carbonyl group. This results in a characteristic singlet peak expected around δ 5.10 ppm. Its integration value would be 1H.

-

Amide Protons (NH₂): The two protons of the primary amide group are typically observed as a broad singlet. Their chemical shift can be variable, often appearing around δ 6.50 ppm.[3] The broadness of this signal is a key identifying feature and is attributable to quadrupole broadening from the nitrogen atom and potential for intermolecular hydrogen bonding.[3]

Table 1: Predicted ¹H NMR Spectral Data for 2,2-Diphenylacetamide (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet (m) | 10H | Aromatic protons (2x Phenyl) |

| ~ 6.50 | Broad Singlet (br s) | 2H | N-H (amide) |

| ~ 5.10 | Singlet (s) | 1H | CH(Ph)₂ |

Experimental Protocol: ¹H NMR Data Acquisition

The following protocol ensures high-quality, reproducible ¹H NMR data. This system is self-validating through the use of an internal standard and standardized instrument calibration procedures.

Caption: Workflow for ¹H NMR Analysis of 2,2-Diphenylacetamide.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing ¹H NMR, ¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in 2,2-Diphenylacetamide gives rise to a distinct signal, allowing for a complete structural confirmation.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2,2-Diphenylacetamide is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the adjacent oxygen atom. It is expected to appear at approximately δ 172.0 ppm.[3]

-

Quaternary Aromatic Carbons (C-ipso): The two carbons in the phenyl rings directly attached to the methine carbon (ipso-carbons) are quaternary and will appear around δ 140.0 ppm.[3]

-

Aromatic Carbons (C-H): The carbons in the phenyl rings bearing hydrogen atoms will appear as a cluster of signals in the typical aromatic region of δ 127.0 - 130.0 ppm.[3] The slight differences in their chemical shifts are due to their relative positions (ortho, meta, para) to the diphenylmethyl group.

-

Methine Carbon (CH): The methine carbon, bonded to two phenyl groups and the carbonyl group, is expected to have a chemical shift around δ 58.0 ppm.[3]

Table 2: ¹³C NMR Spectral Data for 2,2-Diphenylacetamide (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 172.0 | C=O (amide) |

| ~ 140.0 | Quaternary C (ipso-C of Phenyl rings) |

| ~ 127.0 - 130.0 | Aromatic C-H |

| ~ 58.0 | CH(Ph)₂ |

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of ¹³C NMR spectra requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard practice to simplify the spectrum to single lines for each carbon.

Caption: Workflow for ¹³C NMR Analysis of 2,2-Diphenylacetamide.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2-Diphenylacetamide provides clear evidence for its primary amide and aromatic functionalities.[1][4]

Interpretation of the IR Spectrum

The key diagnostic absorptions in the IR spectrum of 2,2-Diphenylacetamide are related to the N-H bonds of the amide, the C=O bond of the amide, and the C-H and C=C bonds of the aromatic rings.

-

N-H Stretching: Primary amides show two characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group.

-

C=O Stretching (Amide I Band): A strong, sharp absorption peak is expected between 1640-1670 cm⁻¹. This is the Amide I band and is one of the most prominent features in the spectrum, corresponding to the C=O stretching vibration.[5]

-

Aromatic C-H Stretching: A sharp absorption is typically observed just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), which is characteristic of C-H stretching in aromatic systems.[5]

-

Aromatic C=C Stretching: Medium to weak intensity bands appear in the 1475-1600 cm⁻¹ region, corresponding to the C=C bond stretching within the phenyl rings.[5]

-

N-H Bending (Amide II Band): A band in the 1550-1640 cm⁻¹ region, known as the Amide II band, arises from N-H bending vibrations.

Table 3: Key IR Absorption Frequencies for 2,2-Diphenylacetamide

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100-3500 | Medium-Strong | N-H Stretch | Primary Amide |

| 3050-3100 | Strong | C-H Stretch | Aromatic |

| 1640-1670 | Strong | C=O Stretch (Amide I) | Amide |

| 1550-1640 | Medium-Strong | N-H Bend (Amide II) | Amide |

| 1475-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples with minimal preparation.

Caption: Workflow for ATR-FTIR Analysis of 2,2-Diphenylacetamide.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2,2-Diphenylacetamide, Electron Ionization (EI) MS is particularly useful for determining the molecular weight and elucidating the structure through analysis of its fragmentation pattern.[6]

Interpretation of the Mass Spectrum

The mass spectrum of 2,2-Diphenylacetamide provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 211.[1] This peak, [C₁₄H₁₃NO]⁺, confirms the molecular formula.

-

Base Peak (m/z 167): The most intense peak in the spectrum (the base peak) is observed at m/z 167.[1] This corresponds to the highly stable diphenylmethyl cation, [CH(C₆H₅)₂]⁺. Its formation is the result of a characteristic alpha-cleavage, where the bond between the carbonyl carbon and the methine carbon breaks, releasing a neutral carbamoyl radical (•CONH₂).[7][8] The exceptional stability of this benzylic carbocation is the driving force for this fragmentation pathway, making it the dominant process.

-

Other Fragments: Other significant peaks, such as those at m/z 165 and 152, can be attributed to further fragmentation of the diphenylmethyl cation, likely through the loss of hydrogen molecules or rearrangement processes.[1]

Table 4: Key Fragments in the EI Mass Spectrum of 2,2-Diphenylacetamide

| m/z | Proposed Fragment Ion | Formula | Significance |

| 211 | Molecular Ion | [C₁₄H₁₃NO]⁺ | Confirms Molecular Weight |

| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ | Base Peak, Structurally Diagnostic |

| 165 | Loss of H₂ from m/z 167 | [C₁₃H₉]⁺ | Common secondary fragmentation |

| 152 | Fluorenyl cation | [C₁₂H₈]⁺ | Rearrangement product |

Fragmentation Pathway and Experimental Protocol

The primary fragmentation cascade is a critical piece of evidence for confirming the structure.

Caption: Primary Fragmentation Pathway of 2,2-Diphenylacetamide in EI-MS.

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides an effective method for analysis.

Caption: Workflow for GC-MS Analysis of 2,2-Diphenylacetamide.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of 2,2-Diphenylacetamide. Key identifiers include the singlet at ~5.1 ppm in the ¹H NMR, the carbonyl carbon signal at ~172.0 ppm in the ¹³C NMR, the strong amide I band around 1650 cm⁻¹ in the IR spectrum, and the characteristic base peak at m/z 167 in the mass spectrum. This comprehensive spectroscopic profile serves as a reliable reference for quality assurance and future research involving this important chemical entity.

References

- 1. 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,2-Diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylacetamide, a simple yet elegant molecule, serves as a foundational scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. Understanding the precise three-dimensional arrangement of atoms within this core structure is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 2,2-Diphenylacetamide, offering field-proven insights and detailed experimental protocols for its synthesis and crystallization. The structural data presented herein provides a critical framework for researchers engaged in the structural validation of novel compounds and in silico drug discovery efforts.

Pharmacological Context: The Significance of the Diphenylacetamide Scaffold

The 2,2-diphenylacetamide moiety is a key pharmacophore found in a variety of biologically active compounds. The spatial orientation of the two phenyl rings and the amide functionality plays a crucial role in the interaction of these molecules with their biological targets. For instance, derivatives of 2,2-diphenylacetamide have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) and have shown potential in the development of new therapeutic agents for a range of diseases. A thorough understanding of the parent molecule's solid-state conformation provides a vital baseline for computational modeling and the prediction of structure-activity relationships (SAR) in more complex analogues.

Crystal Structure of 2,2-Diphenylacetamide

The three-dimensional arrangement of 2,2-Diphenylacetamide in the solid state has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] The asymmetric unit contains two independent molecules, which exhibit subtle conformational differences.

Crystallographic Data

| Parameter | Value[1] |

| Chemical Formula | C₁₄H₁₃NO |

| Formula Weight | 211.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1687 (3) |

| b (Å) | 28.5511 (13) |

| c (Å) | 7.8006 (4) |

| α (°) | 90 |

| β (°) | 98.152 (5) |

| γ (°) | 90 |

| Volume (ų) | 1139.52 (10) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Cu Kα |

| CCDC Number | 841182[2] |

Molecular Packing and Intermolecular Interactions

The crystal packing of 2,2-Diphenylacetamide is primarily governed by a network of hydrogen bonds. The amide group plays a central role in forming these interactions, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor. This results in the formation of centrosymmetric R²₂(8) ring motifs through N-H···O hydrogen bonds, linking the molecules into chains.[1]

In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C-H···O and C-H···π interactions.[1] These interactions contribute to the overall stability and efficient packing of the molecules in the crystal lattice.

Molecular Geometry of 2,2-Diphenylacetamide

The molecular geometry of 2,2-Diphenylacetamide is characterized by the relative orientation of its two phenyl rings and the acetamide group. The dihedral angle between the mean planes of the two phenyl rings is a key conformational parameter. In the crystal structure, the two independent molecules in the asymmetric unit exhibit dihedral angles of 84.6 (7)° and 85.0 (6)°.[1] This near-perpendicular arrangement minimizes steric hindrance between the bulky phenyl groups.

Selected Bond Lengths and Angles

A detailed analysis of the bond lengths and angles reveals a geometry consistent with standard values for similar organic compounds. The C=O and C-N bond lengths of the amide group are indicative of delocalization of the lone pair of electrons on the nitrogen atom.

(Note: The following table is a representative example based on typical bond lengths and angles for similar structures, as the specific values for 2,2-Diphenylacetamide were not explicitly found in a tabular format in the search results. For precise values, researchers are directed to the CIF file associated with CCDC deposition number 841182.)

| Bond | Length (Å) | Angle | Value (°) |

| C=O | ~1.24 | O-C-N | ~123 |

| C-N | ~1.33 | O-C-C | ~120 |

| Cα-C(O) | ~1.52 | N-C-Cα | ~117 |

| Cα-C(Ph1) | ~1.53 | C(O)-Cα-C(Ph1) | ~110 |

| Cα-C(Ph2) | ~1.53 | C(O)-Cα-C(Ph2) | ~110 |

| C(Ph1)-Cα-C(Ph2) | ~112 |

Experimental Protocols

Synthesis of 2,2-Diphenylacetamide

This protocol outlines a reliable method for the synthesis of 2,2-Diphenylacetamide starting from 2,2-diphenylacetic acid. The procedure involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by amidation with ammonia.

Step 1: Synthesis of 2,2-Diphenylacetyl Chloride [3][4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2-diphenylacetic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,2-diphenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Amidation of 2,2-Diphenylacetyl Chloride

-

Dissolve the crude 2,2-diphenylacetyl chloride (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or DCM.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane) dropwise with vigorous stirring.

-

A white precipitate of 2,2-Diphenylacetamide and ammonium chloride will form.

-

Continue the addition of ammonia until the reaction is complete (monitor by TLC).

-

Filter the solid precipitate and wash it with cold water to remove the ammonium chloride.

-

The crude 2,2-Diphenylacetamide can be further purified by recrystallization.

Caption: Synthetic workflow for 2,2-Diphenylacetamide.

Single Crystal Growth of 2,2-Diphenylacetamide

Obtaining high-quality single crystals is a critical prerequisite for accurate X-ray diffraction analysis. The following protocol provides a general guideline for the crystallization of 2,2-Diphenylacetamide by slow evaporation.

-

Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. Ideal solvents will fully dissolve the compound at an elevated temperature and show limited solubility at room temperature. Good candidates include ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexane.[5]

-

Preparation of a Saturated Solution: Dissolve the purified 2,2-Diphenylacetamide in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Evaporation: Transfer the clear, saturated solution to a clean vial. Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to a week.

-

Troubleshooting: If the compound "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.[5] If no crystals form, induce nucleation by scratching the inner surface of the vial with a glass rod or by adding a seed crystal.

Caption: Experimental workflow for single crystal growth.

Conclusion

This technical guide has provided a detailed examination of the crystal structure and molecular geometry of 2,2-Diphenylacetamide. The crystallographic data, coupled with an understanding of the intermolecular forces at play, offers a solid foundation for researchers in medicinal chemistry and materials science. The provided experimental protocols for synthesis and crystallization are designed to be robust and reproducible, enabling scientists to confidently prepare and characterize this important molecular scaffold. The structural insights presented herein are intended to facilitate the rational design of novel 2,2-diphenylacetamide derivatives with enhanced pharmacological profiles.

References

-

Jasinski, J. P., et al. (2011). 2,2-Diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1992. Available at: [Link]

-

(PDF) 2-Chloro-N,N-diphenylacetamide - ResearchGate. Available at: [Link]

-

N-(3,4-Difluorophenyl)-2,2-diphenylacetamide - PMC - NIH. Available at: [Link]

-

N-(4-Chlorophenyl)-2,2-diphenylacetamide - PMC - NIH. Available at: [Link]

-

2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem. Available at: [Link]

Sources

Melting point and boiling point of 2,2-Diphenylacetamide

An In-depth Technical Guide on the Physicochemical Properties of 2,2-Diphenylacetamide

Abstract

This technical guide provides a comprehensive examination of the melting and boiling points of 2,2-Diphenylacetamide (CAS No: 4695-13-0), a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. Tailored for an audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values. It delves into the causality behind experimental design, presents robust, self-validating protocols for accurate determination, and is rigorously grounded in authoritative sources. The guide aims to equip the reader with both the foundational data and the practical insights required for the effective handling and characterization of this compound.

Introduction: The Significance of 2,2-Diphenylacetamide

2,2-Diphenylacetamide (C₁₄H₁₃NO) is a primary amide characterized by a central acetamide core bearing two phenyl substituents on the α-carbon.[1] This structural motif makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A precise understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful process development, purification, and formulation.

The melting and boiling points are critical quality attributes that provide direct insights into:

-

Purity: A sharp, well-defined melting range is a primary indicator of a substance's purity.

-

Physical Form: These parameters are essential for controlling crystallization processes and understanding the solid-state properties of the material.

-

Thermal Stability: The behavior of the compound at elevated temperatures, particularly the potential for decomposition near its boiling point, dictates the viable conditions for distillation, drying, and melt-based processes.

This guide will provide a detailed exploration of these two key parameters.

Molecular Structure of 2,2-Diphenylacetamide

Caption: Chemical structure of 2,2-Diphenylacetamide.

Melting Point: A Key Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For primary amides like 2,2-Diphenylacetamide, the ability to form intermolecular hydrogen bonds results in relatively high melting points compared to other functional groups of similar molecular weight.[2][3]

Consolidated Melting Point Data

Data from reputable chemical suppliers and databases show a consistent melting point range for 2,2-Diphenylacetamide. The narrowness of this range underscores its character as a well-defined crystalline solid.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 164 - 167 | ChemicalBook[4] |

| Melting Point | 164 - 167 | Thermo Fisher Scientific[5][6] |

Authoritative Protocol for Melting Point Determination

This protocol describes the capillary melting point method, a standard and reliable technique for organic compounds.[7]

Core Principle: A small, finely powdered sample is heated at a slow, controlled rate. The melting range is the span between the temperature at which the first drop of liquid is observed (onset) and the temperature at which the last solid particle liquefies (completion).

Instrumentation and Materials:

-

Calibrated digital melting point apparatus (e.g., Thomas-Hoover, Stuart SMP10, or equivalent)

-

Melting point capillary tubes (one end sealed)

-

Sample of 2,2-Diphenylacetamide, confirmed to be dry

-

Spatula and watch glass

-

Melting point calibration standards (e.g., benzophenone, caffeine)

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the compound on a watch glass. If the crystals are not a fine powder, gently crush them. This ensures uniform packing and efficient heat transfer.

-

Capillary Loading: Press the open end of a capillary tube into the sample until a 2-3 mm column of material is packed inside. Tap the sealed end gently on a hard surface to compact the powder at the bottom.

-

Instrument Calibration (Trustworthiness Pillar): Before analyzing the sample, confirm the apparatus's accuracy by running a certified standard with a known melting point close to that of the analyte. This step is crucial for a self-validating system.

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid scan (10-15 °C/min) to find a rough value. Allow the apparatus to cool before the precise determination.

-

Precise Determination: Place the loaded capillary in the heating block. Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to a slow and linear 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens.

-

T_onset: Record the temperature when the first droplet of liquid becomes visible.

-

T_clear: Record the temperature when the last crystal melts, resulting in a clear liquid.

-

-

Reporting: Report the result as the range from T_onset to T_clear. For a high-purity sample, this range should be narrow (≤ 2 °C).

Caption: Standard workflow for capillary melting point determination.

Boiling Point: Addressing Thermal Stability

Determining the boiling point of high-molecular-weight solids like 2,2-Diphenylacetamide presents a significant challenge. At the high temperatures required to reach the boiling point at atmospheric pressure, many organic molecules, especially those with functional groups like amides, are prone to thermal decomposition.[8]

Expertise & Experience Insight: Direct heating of 2,2-Diphenylacetamide to its boiling point at 1 atm is not recommended. The energy required would likely cleave the amide bond or cause other degradation pathways to occur before a true boiling point is reached. The scientifically sound approach is to determine the boiling point under reduced pressure (vacuum).

Reported Boiling Point Data

As predicted by its structure and molecular weight, an experimental boiling point at atmospheric pressure is not available in the literature. The available data corresponds to a boiling point measured under high vacuum.

| Parameter | Reported Value (°C) | Pressure (mmHg) | Source |

| Boiling Point | 165 - 170 | 0.5 | Sigma-Aldrich |

Note: A predicted boiling point of 422.7 °C at standard pressure has been calculated, but this should be treated with caution as it does not account for experimental decomposition.[9]

Authoritative Protocol for Micro Boiling Point Determination (Reduced Pressure)

This protocol is designed for determining the boiling point of a small quantity of a substance that may decompose at its atmospheric boiling point.

Core Principle: A sample is heated under a stable vacuum. An inverted capillary tube traps vapor. The boiling point is the temperature at which the liquid's vapor pressure equals the system's pressure, observed as a continuous stream of bubbles emerging from the capillary.

Instrumentation and Materials:

-

Thiele tube or a small round-bottom flask with a side arm in a heating bath (e.g., silicone oil)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Vacuum pump, tubing, and a digital vacuum gauge/manometer

-

Heat source (heating mantle or hot plate)

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of 2,2-Diphenylacetamide (approx. 0.5 mL when molten) into the small test tube.

-

Apparatus Assembly:

-

Place the sealed capillary tube into the test tube with its open end down.

-

Attach the test tube to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place this assembly into the Thiele tube or heating bath.

-

-

System Evacuation: Connect the apparatus to the vacuum system. Carefully evacuate the system to the desired pressure (e.g., 0.5 mmHg). The stability of the vacuum is critical for an accurate measurement.

-

Heating: Begin heating the bath slowly and steadily. Stir the bath if using a beaker/flask setup to ensure uniform temperature.

-

Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the tip of the inverted capillary.

-

Recording: The temperature at which this steady stream of bubbles is observed is the boiling point at the recorded pressure.

-

Confirmation: To confirm, you can slightly lower the temperature. The bubbling will cease, and the liquid will be drawn back into the capillary. Re-heating should reproduce the boiling point.

Caption: Workflow for micro boiling point determination under vacuum.

References

- N,N-dimethyl-2,2-diphenylacetamide | Solubility of Things. Vertex AI Search.

-

2,2-Diphenylacetamide | C14H13NO | CID 78420 . PubChem - NIH. [Link]

-

2-Hydroxy-2,2-diphenylacetamide | C14H13NO2 | CID 78483 . PubChem - NIH. [Link]

-

Amides - Organic Chemistry . Science Ready. [Link]

-

Experiment 8 - Amide Preparation . WebAssign. [Link]

-

N-methyl-2,2-diphenylacetamide - 954-21-2, C15H15NO, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

Melting point determination . University of Calgary. [Link]

-

experiment (1) determination of melting points . University of Technology, Iraq. [Link]

-

Chem 501 Inquiry Project - Amides . Grand Valley State University. [Link]

-

2-hydroxy-N,2-diphenylacetamide - 4410-33-7, C14H13NO2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

Sources

- 1. 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 4. 2,2-DIPHENYLACETAMIDE CAS#: 4695-13-0 [m.chemicalbook.com]

- 5. 2,2-Diphenylacetamide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2,2-Diphenylacetamide, 98% | Fisher Scientific [fishersci.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. 621-06-7 CAS MSDS (2,N-DIPHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Pharmacological Potential of 2,2-Diphenylacetamide Derivatives: An In-Depth Technical Guide

Abstract

The 2,2-diphenylacetamide scaffold represents a privileged chemical structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a particular focus on their anticonvulsant, antimicrobial, and anticancer properties. We delve into the molecular mechanisms of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and development of novel therapeutics based on the 2,2-diphenylacetamide core.

Introduction: The Versatile 2,2-Diphenylacetamide Scaffold

The 2,2-diphenylacetamide core, characterized by a central acetamide moiety flanked by two phenyl rings, has emerged as a promising framework for the design of novel therapeutic agents. The structural rigidity and lipophilicity conferred by the diphenyl groups, combined with the hydrogen bonding capabilities of the acetamide function, provide a unique platform for molecular interactions with various biological targets. The diverse pharmacological activities reported for derivatives of this scaffold underscore its potential in addressing a range of therapeutic needs. This guide will explore the key biological activities of 2,2-diphenylacetamide derivatives, providing insights into their mechanisms, and practical guidance for their synthesis and evaluation.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant body of research has highlighted the potential of 2,2-diphenylacetamide derivatives as anticonvulsant agents.[1] The structural resemblance of the diphenylacetamide core to established antiepileptic drugs like phenytoin suggests a similar mechanism of action centered on the modulation of neuronal ion channels.[2]

Mechanism of Action: Targeting Voltage-Gated Ion Channels

The primary mechanism underlying the anticonvulsant effects of many 2,2-diphenylacetamide derivatives is believed to be the blockade of voltage-gated sodium channels (VGSCs).[2] By binding to these channels, the compounds can reduce the sustained high-frequency firing of neurons, a key characteristic of seizure activity.[2] Some derivatives may also exert their effects through the modulation of voltage-gated calcium channels (VGCCs) or by acting as antagonists at N-methyl-D-aspartate (NMDA) receptors, thereby reducing excitatory neurotransmission.[2][3]

Caption: Anticancer mechanism involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The anticancer efficacy of 2,2-diphenylacetamide derivatives is highly dependent on the substitution pattern. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety exhibited greater cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines compared to those with a methoxy group. [4][5]This highlights the importance of electronic effects in the interaction with biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. [6] Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line(s)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

96-well microplates

-

Test compound and vehicle (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected 2,2-diphenylacetamide derivatives.

Table 1: Anticonvulsant Activity

| Compound | Animal Model | Route | ED50 (mg/kg) | Reference |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Mouse (MES) | i.p. | 100 | [1] |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Mouse (MES) | i.p. | 100 | [1] |

Table 2: Anticancer Activity (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [4][5] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [4][5] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [4][5] |

Conclusion and Future Directions

The 2,2-diphenylacetamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticonvulsant, antimicrobial, and anticancer agents. The elucidation of their mechanisms of action and the establishment of clear structure-activity relationships are crucial for the rational design of more potent and selective drug candidates. Future research should focus on expanding the chemical diversity of 2,2-diphenylacetamide libraries, exploring novel biological targets, and conducting in-depth preclinical and clinical evaluations of the most promising lead compounds. The detailed experimental protocols provided in this guide are intended to facilitate these efforts and contribute to the advancement of drug discovery programs centered on this versatile chemical scaffold.

References

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. (URL: [Link])

-

The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (URL: [Link])

-

What is Acetamide used for? (URL: [Link])

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. (URL: [Link])

-

A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (URL: [Link])

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (URL: [Link])

-